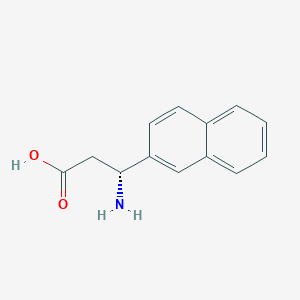

(R)-3-Amino-3-(2-naphthyl)-propionic acid

Descripción

Significance of β-Amino Acids in Advanced Chemical Synthesis and Biological Systems

β-amino acids are structural isomers of α-amino acids, the fundamental building blocks of proteins. In β-amino acids, the amino group is attached to the third carbon atom (the β-carbon) from the carboxyl group. This seemingly subtle structural alteration has profound implications for their chemical and biological properties.

In the realm of advanced chemical synthesis , β-amino acids are prized as versatile building blocks. hilarispublisher.comresearchgate.net Their incorporation into peptide chains, for instance, can induce unique secondary structures, such as helices and sheets, that are distinct from those formed by α-peptides. hilarispublisher.com This has led to the development of β-peptides, which are oligomers of β-amino acids. researchgate.net These synthetic peptides often exhibit enhanced stability against enzymatic degradation compared to their natural counterparts, a crucial attribute for the development of new therapeutic agents. researchgate.netresearchgate.net The stereoselective synthesis of β-amino acids is a significant area of research, as the chirality of these molecules is often critical to their function. hilarispublisher.com

From a biological perspective , β-amino acids and their derivatives display a wide array of activities. hilarispublisher.com They are found in various natural products with potent biological effects, including antibiotics and anticancer agents. chiroblock.com Synthetic β-amino acids and the peptides derived from them have shown promise in a variety of therapeutic areas. They can act as enzyme inhibitors, receptor agonists or antagonists, and antimicrobial agents. acs.org Their ability to mimic the structure of natural peptides while resisting degradation makes them attractive candidates for drug discovery. researchgate.netacs.org Furthermore, β-amino acids play roles in various physiological processes, highlighting their importance in biological systems. hilarispublisher.comresearchgate.net

Overview of the Distinctive Role of (R)-3-Amino-3-(2-naphthyl)-propionic acid as a Non-Proteinogenic Chiral Synthon

This compound is a non-proteinogenic β-amino acid, meaning it is not one of the 20 common amino acids found in proteins. nih.gov Its structure is characterized by a propionic acid backbone with an amino group at the chiral β-carbon and a 2-naphthyl group also attached to this carbon. nih.govcymitquimica.com This combination of features makes it a highly valuable chiral synthon —a stereochemically pure building block used in the synthesis of more complex chiral molecules. hilarispublisher.com

The naphthyl group is a large, aromatic, and rigid substituent. Its presence significantly influences the conformational preferences of molecules into which it is incorporated. chemimpex.com This steric bulk can be exploited to control the three-dimensional arrangement of atoms in a target molecule, which is often a critical determinant of its biological activity. nih.gov The aromatic nature of the naphthyl group also allows for π-π stacking interactions, which can further stabilize specific conformations. nih.gov

The chiral nature of this compound is of paramount importance. chemimpex.com In many biological systems, enantiomers (non-superimposable mirror images) of a chiral molecule can have vastly different, and sometimes even opposing, effects. The use of enantiomerically pure synthons like this compound ensures the synthesis of a single, desired enantiomer of the target molecule, which is a crucial requirement in modern drug development. hilarispublisher.comchiroblock.com

The table below summarizes some of the key properties and identifiers of this compound.

| Property | Value |

| Molecular Formula | C₁₃H₁₃NO₂ |

| Molecular Weight | 215.25 g/mol |

| CAS Number | 786637-72-7 |

| Appearance | Solid |

| Chirality | (R)-enantiomer |

Data sourced from multiple references. nih.govcymitquimica.com

Evolution of Research Paradigms Utilizing this compound

Research involving this compound has evolved to leverage its unique structural attributes in increasingly sophisticated ways.

Initial interest in this compound and related β-amino acids stemmed from their potential to create novel peptide structures. The focus was on understanding how the inclusion of such non-natural amino acids would affect the secondary structure and stability of peptides. This foundational research paved the way for the design of β-peptides with specific, predictable conformations and enhanced resistance to proteolysis. nih.gov

More recently, the research paradigm has shifted towards the application of this compound in the development of highly specific and potent bioactive molecules. Its use as a chiral synthon is central to this effort. For example, it has been incorporated into the synthesis of compounds targeting protein-protein interactions, where the rigid and bulky naphthyl group can effectively disrupt the binding of natural ligands.

Furthermore, the unique photophysical properties of the naphthyl group have opened up new avenues of research. There is growing interest in using this and similar amino acids to create fluorescent probes for biological imaging and sensing applications. The naphthyl moiety can act as a fluorophore, and its emission properties can be sensitive to the local environment, allowing for the detection of specific ions or molecules.

The synthesis of β,β-dinaphthyl amino acids represents a further evolution, where two naphthyl groups are attached to the β-carbon. nih.govresearchgate.net This creates even greater steric hindrance and a more defined conformational landscape, leading to the exploration of these building blocks in the design of molecular gears and other complex molecular machinery. nih.govresearchgate.net This line of research highlights a move towards the rational design of molecules with dynamic, functional properties.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(3R)-3-amino-3-naphthalen-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c14-12(8-13(15)16)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12H,8,14H2,(H,15,16)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JASNXOXPNZWQRV-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)[C@@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375920 | |

| Record name | (3R)-3-Amino-3-(naphthalen-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

786637-72-7 | |

| Record name | (3R)-3-Amino-3-(naphthalen-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereoselective Synthesis and Chemical Transformations of R 3 Amino 3 2 Naphthyl Propionic Acid

Methodologies for Enantioselective Preparation of (R)-3-Amino-3-(2-naphthyl)-propionic acid

The enantioselective synthesis of β-amino acids, including this compound, can be achieved through several strategic approaches. These methods aim to control the stereochemistry at the β-carbon, leading to the desired enantiomer with high purity.

Asymmetric Catalysis in Stereocontrolled Synthesis

Asymmetric catalysis offers a powerful tool for the synthesis of chiral molecules from prochiral precursors. Both organocatalysis and transition-metal catalysis have been successfully employed for the enantioselective synthesis of β-amino acids rsc.orgnih.govrsc.org.

One potential organocatalytic approach for the synthesis of this compound is the asymmetric Mannich reaction. In this reaction, a nucleophile, such as a ketone-derived enamine, adds to an N-acylimine generated in situ from 2-naphthaldehyde. A chiral Brønsted acid or a chiral amine catalyst can be used to control the facial selectivity of the addition, leading to the desired (R)-enantiomer.

Transition-metal catalysis provides another avenue for the asymmetric synthesis of this compound. For instance, the asymmetric hydrogenation of a β-aminoacrylate precursor bearing a 2-naphthyl substituent at the β-position can be achieved using a chiral rhodium or ruthenium catalyst. The chiral ligand on the metal center directs the hydrogenation to one face of the double bond, yielding the (R)-enantiomer with high enantioselectivity.

| Catalytic Method | Catalyst Type | Precursor | Key Transformation |

| Asymmetric Mannich Reaction | Chiral Brønsted Acid/Amine | 2-Naphthaldehyde, Ketone, Amine source | Enantioselective addition to an imine |

| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium Complex | β-(2-Naphthyl)-β-aminoacrylate | Enantioselective reduction of a C=C bond |

Chemoenzymatic Approaches for Chiral Purity

Chemoenzymatic methods combine the selectivity of enzymes with the efficiency of chemical synthesis to produce enantiomerically pure compounds acs.orgnih.govmdpi.com. Lipases are particularly useful enzymes for the kinetic resolution of racemic mixtures mdpi.comnih.govchemrxiv.org.

A plausible chemoenzymatic route to this compound involves the lipase-catalyzed kinetic resolution of a racemic ester of 3-amino-3-(2-naphthyl)-propionic acid. In this process, a lipase, such as Candida antarctica lipase B (CALB), selectively hydrolyzes one enantiomer of the racemic ester, leaving the other enantiomer unreacted. For example, if the lipase preferentially hydrolyzes the (S)-ester, the unreacted (R)-ester can be separated and subsequently hydrolyzed to afford the desired this compound with high enantiomeric excess.

Dynamic kinetic resolution (DKR) is an even more efficient chemoenzymatic strategy that can theoretically convert 100% of a racemic starting material into a single enantiomer of the product acs.orgacs.orgnih.gov. In the context of synthesizing this compound, a DKR process could involve the lipase-catalyzed acylation of racemic 3-amino-3-(2-naphthyl)-propionic acid methyl ester in the presence of a racemization catalyst. The lipase would selectively acylate the (R)-enantiomer, and the racemization catalyst would continuously interconvert the remaining (S)-enantiomer to the (R)-enantiomer, allowing for a high yield of the desired (R)-acylated product.

| Chemoenzymatic Method | Enzyme | Substrate | Outcome |

| Kinetic Resolution | Lipase (e.g., CALB) | Racemic ester of 3-amino-3-(2-naphthyl)-propionic acid | Separation of enantiomers |

| Dynamic Kinetic Resolution | Lipase and Racemization Catalyst | Racemic ester of 3-amino-3-(2-naphthyl)-propionic acid | Conversion of racemate to a single enantiomer |

Diastereoselective Synthetic Routes

Diastereoselective synthesis involves the use of a chiral auxiliary to control the stereochemical outcome of a reaction. This approach is widely used for the synthesis of chiral amino acids acs.orgnih.govscielo.br.

A potential diastereoselective route to this compound could involve the conjugate addition of a chiral amine to methyl (E)-3-(2-naphthyl)acrylate. The chiral amine acts as a chiral auxiliary, directing the addition to one face of the double bond to form a diastereomeric mixture of β-amino esters. After separation of the desired diastereomer, the chiral auxiliary can be removed to yield the enantiomerically pure this compound.

Alternatively, the diastereoselective alkylation of a chiral enolate can be employed acs.orgnih.govacs.org. For instance, a chiral oxazolidinone can be acylated with a suitable acetyl synthon, and the resulting chiral imide can be deprotonated to form a chiral enolate. The subsequent alkylation of this enolate with 2-(bromomethyl)naphthalene would proceed with high diastereoselectivity due to the steric hindrance imposed by the chiral auxiliary. Removal of the chiral auxiliary would then provide the target (R)-β-amino acid.

| Diastereoselective Method | Chiral Control | Key Step |

| Conjugate Addition | Chiral Amine Auxiliary | Diastereoselective addition to an α,β-unsaturated ester |

| Alkylation of Chiral Enolate | Chiral Oxazolidinone Auxiliary | Diastereoselective alkylation with a naphthylmethyl halide |

Resolution Techniques for Enantiopure this compound

Classical resolution is a well-established method for separating enantiomers from a racemic mixture wikipedia.orgresearchgate.net. This technique relies on the formation of diastereomeric salts by reacting the racemic compound with a chiral resolving agent.

For the resolution of racemic 3-amino-3-(2-naphthyl)-propionic acid, a chiral base, such as (R)-1-phenylethylamine or brucine, can be used. The reaction of the racemic acid with the chiral base forms a pair of diastereomeric salts with different solubilities. Fractional crystallization can then be used to separate the less soluble diastereomeric salt. Subsequent acidification of the separated salt regenerates the enantiomerically pure this compound. Similarly, a chiral acid like tartaric acid can be used to resolve a racemic amino ester derivative wikipedia.org.

| Resolving Agent Type | Example Resolving Agent | Principle of Separation |

| Chiral Base | (R)-1-Phenylethylamine | Formation of diastereomeric salts with different solubilities |

| Chiral Acid | Tartaric Acid | Formation of diastereomeric salts with the corresponding amino ester |

Functionalization and Derivatization Strategies

This compound is a valuable building block for the synthesis of peptides and peptidomimetics bionity.comwikipedia.orgacs.org. Its incorporation into a peptide sequence can induce specific secondary structures and enhance biological activity. To be used in peptide synthesis, the amino and carboxyl groups of the amino acid must be appropriately modified.

N-Terminal and C-Terminal Modifications for Peptide Conjugation

For solid-phase peptide synthesis (SPPS), the N-terminus of this compound is typically protected with a base-labile group, most commonly the fluorenylmethyloxycarbonyl (Fmoc) group chemimpex.comaltabioscience.comnih.gov. The Fmoc-protected amino acid, Fmoc-(R)-3-amino-3-(2-naphthyl)-propionic acid, is commercially available and can be directly used in SPPS chemimpex.com. The Fmoc group is stable to the acidic conditions used for the cleavage of side-chain protecting groups but is readily removed by a secondary amine, such as piperidine, allowing for the stepwise elongation of the peptide chain chempep.com.

The C-terminus of the Fmoc-protected amino acid must be activated to facilitate the formation of a peptide bond with the free amino group of the growing peptide chain wikipedia.org. This activation is typically achieved using coupling reagents such as dicyclohexylcarbodiimide (DCC) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) in the presence of a base like diisopropylethylamine (DIEA). These reagents convert the carboxylic acid into a more reactive species, such as an active ester or an acylphosphonium salt, which readily reacts with the amino group to form the amide linkage wikipedia.org.

| Terminus | Modification | Purpose | Reagents |

| N-Terminus | Fmoc Protection | Prevents self-polymerization during C-terminal activation | Fmoc-Cl or Fmoc-OSu |

| C-Terminus | Activation | Facilitates peptide bond formation | DCC, HATU, HOBt, DIEA |

Side-Chain Modifications for Enhanced Biological Activity

The 2-naphthyl moiety of this compound serves as a critical structural feature that significantly influences its biological activity. This bulky, hydrophobic side-chain is instrumental in modulating interactions with biological targets, primarily through enhanced binding affinity and selectivity. The incorporation of non-natural amino acids with unique side-chains, such as 3-(2-naphthyl)-alanine, into protein and peptide structures is a key strategy in protein engineering to create new functionalities.

The rationale behind its efficacy lies in the physicochemical properties of the naphthalene ring system. Its large surface area and hydrophobicity can lead to favorable van der Waals and hydrophobic interactions within the binding pockets of enzymes and receptors. For instance, replacing a native amino acid like phenylalanine with a bulkier analog such as 3-(2-naphthyl)-alanine can alter the specificity of an enzyme or reduce its binding affinity to an inhibitor. This modification can introduce new steric and electronic properties not found in natural amino acids, thereby expanding the available chemical space for designing novel therapeutics. The unique structure of this compound is particularly valuable in the development of bioactive peptides, where the naphthyl group can contribute to improved binding and biological effects. Researchers leverage these characteristics in fields such as neuropharmacology and cancer research to modulate neurotransmitter activity and inhibit tumor growth.

Below is a data table detailing the influence of bulky aromatic side-chains on peptide and protein properties.

| Feature Modification | Physicochemical Principle | Impact on Biological Activity | Example Application |

| Increased Steric Bulk | Introduction of a larger group like 2-naphthyl compared to a phenyl group. | Can alter the conformation of the peptide backbone, potentially forcing it into a more bioactive shape or, conversely, causing steric hindrance that blocks binding. | Modifying enzyme specificity by altering the shape and size of the active site. |

| Enhanced Hydrophobicity | The nonpolar naphthalene ring increases hydrophobic interactions with nonpolar pockets in target proteins. | Strengthens binding affinity (lower dissociation constant) to receptors and enzymes with hydrophobic binding domains. | Development of peptide-based drugs with improved target engagement. |

| π-π Stacking Potential | The aromatic nature of the naphthyl group allows for stacking interactions with aromatic residues (e.g., Phe, Tyr, Trp) in a binding site. | Contributes to the stability of the ligand-receptor complex and enhances binding specificity. | Designing selective receptor modulators for neurological targets. |

Protecting Group Chemistry in Advanced Syntheses

In the advanced synthesis of peptides or complex molecules incorporating this compound, the strategic use of protecting groups is essential. These temporary modifications prevent unwanted side reactions at the reactive amino and carboxyl termini, allowing for controlled, stepwise construction of the target molecule. The two most prevalent α-amino protecting groups utilized in this context are the Fluorenylmethoxycarbonyl (Fmoc) and the tert-Butoxycarbonyl (Boc) groups.

The Fmoc group is particularly crucial for Solid-Phase Peptide Synthesis (SPPS). The resulting derivative, Fmoc-(R)-3-amino-3-(2-naphthyl)propionic acid, is a key building block that allows for the sequential addition of amino acids to a growing peptide chain on a solid support. The key advantage of the Fmoc group is its lability to basic conditions (typically piperidine), which allows for its removal without affecting the acid-labile protecting groups commonly used for amino acid side chains (the tBu/Fmoc orthogonal strategy). This method offers high yields and purities in peptide production.

The following table compares the properties of Fmoc and Boc protecting groups in the context of syntheses involving this compound.

| Protecting Group | Chemical Name | Structure | Cleavage Condition | Primary Application | Orthogonal Strategy |

| Fmoc | 9-Fluorenylmethoxycarbonyl | C₁₅H₁₁O₂- | Base (e.g., Piperidine) | Solid-Phase Peptide Synthesis (SPPS) | Fmoc/tBu (tert-Butyl) |

| Boc | tert-Butoxycarbonyl | C₅H₉O₂- | Acid (e.g., Trifluoroacetic Acid) | Solution-Phase Synthesis, some SPPS | Boc/Bn (Benzyl) |

Large-Scale Production Considerations for Research Applications

This compound is a valuable compound available for a range of research applications. However, transitioning its synthesis from laboratory-scale to large-scale production for extensive research or preclinical development presents several significant challenges. While specific industrial-scale synthesis protocols are not publicly detailed, the primary considerations revolve around maintaining stereochemical purity, process efficiency, and cost-effectiveness.

A critical challenge is the preservation of high enantiomeric purity. The biological activity of chiral molecules is often highly dependent on a single enantiomer; therefore, achieving high stereoselectivity is paramount. Methods used in the lab, such as asymmetric catalysis or chiral resolution, must be scalable, robust, and economically viable. The cost and stability of chiral catalysts or resolving agents can become prohibitive at larger scales.

The main considerations for large-scale production are summarized in the table below.

| Consideration | Challenge at Scale | Potential Strategy |

| Stereocontrol | Maintaining high enantiomeric excess (>98%) during a multi-kilogram synthesis can be difficult. Asymmetric catalysts may lose efficiency or require high loading. | Development of a robust, scalable asymmetric synthesis route or an efficient classical resolution via diastereomeric salt crystallization. |

| Purification | Laboratory-scale chromatography (HPLC) is not economically viable for large quantities. Impurities can be difficult to remove. | Optimization of reaction conditions to minimize byproducts; development of a reliable crystallization process for purification and chiral enrichment. |

| Cost-Effectiveness | The high cost of chiral catalysts, specialized reagents, and solvents can make the final compound prohibitively expensive for research applications. | Process optimization to improve yields, reduce the number of synthetic steps, and implement solvent recycling programs. |

| Process Safety | Handling large quantities of reagents and solvents introduces safety risks that are minimal at the lab bench scale. | Thorough process hazard analysis (PHA), engineering controls, and development of standard operating procedures (SOPs) for safe handling. |

Advanced Applications As a Chiral Building Block in Organic Synthesis

Incorporation into Peptide and Peptidomimetic Architectures

The introduction of unnatural amino acids like (R)-3-amino-3-(2-naphthyl)-propionic acid into peptide chains is a key strategy for developing peptidomimetics with improved pharmacological profiles compared to their natural counterparts. The naphthyl group's steric bulk and hydrophobicity can influence peptide conformation, stability, and receptor-binding affinity. chemimpex.comnih.gov

A primary application of this compound is in the design of conformationally constrained peptides. The conformational flexibility of natural peptides often leads to reduced binding affinity and susceptibility to enzymatic degradation. By introducing rigid structural elements like the naphthyl group, chemists can lock the peptide backbone into a specific bioactive conformation. nih.gov

The incorporation of β-amino acids, such as the title compound, is a known strategy to induce specific secondary structures, like β-turns or helical folds. acs.org Research has shown that aromatic interactions involving naphthylalanine (Nal), a closely related α-amino acid, are effective in stabilizing β-hairpin folds, a common motif in protein-protein interactions. nih.govresearchgate.net A direct comparison between tryptophan and naphthylalanine residues in a 12-residue peptide demonstrated that while all bicyclic amino acids conferred significant stabilization, 2-naphthylalanine behaved similarly to a substituted phenylalanine, influencing the local geometry of the peptide structure. nih.govresearchgate.net The inclusion of such bulky, aromatic side chains at the Cα-position can lead to conformationally constrained peptides, which is advantageous for reducing racemization and increasing resistance to proteolysis, thereby improving bioavailability. nih.gov

A key study demonstrated that adding β-naphthylalanine residues to the termini of a short antimicrobial peptide not only boosted its activity under high salt conditions but also enhanced its ability to kill various human cancer cell lines. nih.gov This effect is attributed to the bulky naphthyl groups helping the peptide penetrate deeper into cancer cell membranes. nih.gov This highlights how the conformational constraints and physicochemical properties imparted by the naphthyl moiety are crucial for biological activity.

This compound is well-suited for use in Solid-Phase Peptide Synthesis (SPPS), the most common method for chemically synthesizing peptides. For efficient incorporation into a growing peptide chain using SPPS, the amino group of the amino acid must be temporarily protected. The fluorenylmethoxycarbonyl (Fmoc) protecting group is standard in modern SPPS protocols. peptide.comnih.gov The commercially available Fmoc-(R)-3-amino-3-(2-naphthyl)-propionic acid can be directly used in automated or manual SPPS synthesizers.

The general SPPS cycle involves anchoring the first amino acid to a solid resin support, followed by iterative cycles of N-terminal Fmoc group removal (deprotection) and coupling of the next Fmoc-protected amino acid. peptide.comnih.govrsc.org The use of this compound allows for the precise placement of this unnatural residue within a peptide sequence, enabling the synthesis of complex peptidomimetics and libraries of constrained peptides for screening and drug discovery. nih.govnih.gov The unique structure of this building block is reported to enhance the stability and yield of the synthesized peptides.

While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, particularly for large-scale synthesis or for complex peptide architectures that may be challenging to assemble on a solid support. In solution-phase synthesis, peptide bond formation occurs in a homogenous solution, and intermediates are isolated and purified after each step. This method requires careful selection of protecting groups to ensure selective reaction at the desired positions. While general protocols for solution-phase synthesis are well-established, specific, detailed examples of the application of this compound in the solution-phase synthesis of complex peptides are not prominently detailed in recent literature. However, the fundamental principles of peptide coupling and protecting group strategy would apply.

Utility in the Construction of Diverse Bioactive Scaffolds

Beyond linear or simply cyclized peptides, this compound serves as a key component in building more diverse bioactive scaffolds. Its rigid structure can act as a foundation to which other functional groups are attached, creating molecules that mimic the spatial arrangement of pharmacophores in larger biomolecules.

A notable example is the development of novel anticancer peptides. In one study, researchers designed a series of peptides based on a parent antimicrobial peptide, S1. By adding β-naphthylalanine residues to the termini, they created new scaffolds with significantly enhanced anticancer activity and selectivity for cancer cells over normal human cells. nih.gov The peptide K4R2-Nal2-S1, which incorporates two naphthylalanine residues, not only showed potent activity against human lung tumor xenografts in mice but also exhibited improved salt resistance and lower toxicity. nih.gov This demonstrates the utility of this compound in transforming a simple peptide into a potent and selective bioactive scaffold. The inclusion of such non-coded amino acids is a rational design strategy to improve the therapeutic index of peptide-based drugs. nih.gov

Role in Asymmetric Transformations Beyond Peptide Chemistry

As a chiral molecule, this compound possesses inherent stereochemical information. In principle, such molecules can be used as chiral auxiliaries—a removable group that directs the stereochemical outcome of a reaction before being cleaved from the product. Chiral oxazolidinones, for example, are widely used as auxiliaries in asymmetric alkylation reactions. rsc.org

However, the primary and well-documented application of this compound in the scientific literature is as a permanent structural component or building block rather than a transient chiral auxiliary. chemimpex.comnih.gov Its role is to impart specific, lasting properties (like conformational rigidity or hydrophobicity) to the final molecule. While its chiral nature is crucial for the stereochemistry of the final product, there is limited evidence in the searched literature of it being used as a detachable auxiliary to control asymmetric transformations on other molecules in fields beyond peptide and peptidomimetic synthesis. Its value lies in being incorporated into the final bioactive scaffold itself. chemimpex.com

Biological and Pharmacological Relevance of R 3 Amino 3 2 Naphthyl Propionic Acid and Its Derivatives

Structure-Activity Relationship (SAR) Studies of (R)-3-Amino-3-(2-naphthyl)-propionic acid Analogues

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule, such as this compound, influences its biological activity. These studies involve systematically altering parts of the molecule and observing the resulting changes in its pharmacological effects.

Impact of Naphthyl Moiety on Binding Affinity and Selectivity

The naphthyl group, a bicyclic aromatic system, is a key structural feature of this compound that significantly influences its interaction with biological targets. chemimpex.comchemimpex.com Its large, hydrophobic surface area can enhance binding affinity to receptors and enzymes through hydrophobic interactions. chemimpex.com

The position of the attachment to the amino acid backbone (1-naphthyl vs. 2-naphthyl) can also dramatically alter biological activity. For instance, in the development of anti-inflammatory agents, a switch from a β-substituted naphthyl group to an α-substituted one was proposed to potentially reduce toxicity by altering the molecule's metabolism. mdpi.com In the context of protease inhibitors, naphthyl derivatives have been shown to bind within specific subsites of enzymes, leading to conformational changes that render the active site non-functional. nih.gov This highlights the critical role of the naphthyl moiety in dictating the binding mode and subsequent biological response.

Table 1: Influence of Naphthyl Moiety on Biological Activity

| Compound/Derivative Class | Biological Target/Activity | Key Findings Related to Naphthyl Group |

| Naphthyl-N-Acylhydrazone Analogues | Anti-inflammatory | The β-substituted naphthyl group is noted to be more susceptible to oxidative metabolism compared to the α-substituted naphthyl group. mdpi.com |

| Naphthyl Derivatives | SARS-CoV Papain-Like Protease (PLpro) Inhibitors | Naphthyl derivatives can act as non-covalent competitive inhibitors, binding within the S4-S3 subsites of the enzyme. nih.gov |

Stereochemical Influence on Pharmacological Efficacy

The chiral nature of this compound, meaning it exists in non-superimposable mirror-image forms (enantiomers), is a critical determinant of its pharmacological efficacy. chemimpex.com The "(R)" designation specifies a particular three-dimensional arrangement of the atoms around the chiral center. This stereochemistry is crucial because biological systems, such as receptors and enzymes, are themselves chiral and often exhibit a high degree of stereoselectivity.

The differential interaction of enantiomers with their biological targets can lead to significant differences in potency, efficacy, and even the nature of the biological response. For example, one enantiomer may fit perfectly into a receptor's binding site and elicit a strong therapeutic effect, while the other enantiomer may bind weakly or not at all. The ability to work with specific enantiomers like this compound allows researchers to optimize drug efficacy and potentially minimize off-target effects. chemimpex.com The study of both (R) and (S) enantiomers provides valuable insights into these structure-activity relationships. chemimpex.com

Table 2: Stereoisomers of 3-Amino-3-(2-naphthyl)-propionic acid

| Compound Name | CAS Number | Key Characteristic |

| This compound | 786637-72-7 | The (R)-enantiomer. scbt.com |

| (S)-3-Amino-3-(2-naphthyl)-propionic acid | 767282-94-0 | The (S)-enantiomer, used in studies of receptor interactions and enzyme activity. chemimpex.comchemicalbook.com |

Effects of Backbone Modifications on Biological Response

Modifications to the propionic acid backbone of this compound can have profound effects on its biological activity. These modifications can include altering the length of the carbon chain, introducing different functional groups, or constraining the molecule's conformation.

For instance, the introduction of a fluorenylmethoxycarbonyl (Fmoc) protecting group, creating Fmoc-(R)-3-amino-3-(2-naphthyl)propionic acid, is a common strategy in peptide synthesis to facilitate the creation of complex peptide structures. chemimpex.com This modification is essential for its use as a building block in solid-phase peptide synthesis (SPPS). chemimpex.com Such derivatives are valuable in developing peptide-based drugs where the naphthyl moiety can contribute to enhanced binding affinities. chemimpex.com Similarly, the addition of a tert-Butoxycarbonyl (Boc) protecting group is another common modification. nih.gov These modifications highlight how changes to the core structure can adapt the molecule for different applications in drug discovery and chemical synthesis.

Exploration of Therapeutic Potential in Disease Models

The unique structural features of this compound and its derivatives have prompted investigations into their therapeutic potential across various disease models, notably in neuropharmacology and cancer research. chemimpex.com

Neuropharmacological Applications and Neurotransmitter Modulation

Derivatives of 3-amino-propionic acid are explored for their potential in treating neurological disorders due to their structural similarities to neurotransmitters. chemimpex.com Amino acids and their analogues play crucial roles in neurotransmission, acting as neurotransmitters themselves (like glutamate (B1630785) and GABA) or as their precursors. nih.gov The structural resemblance of this compound to these signaling molecules makes it a candidate for modulating neurotransmitter systems. chemimpex.comchemimpex.com

Research in this area often focuses on how these compounds interact with neurotransmitter receptors, such as glutamate receptors like the AMPA receptor, which are vital for fast excitatory synaptic transmission in the central nervous system. researchgate.net The modulation of these receptors can have significant effects on neuronal activity and is a key strategy in the development of drugs for a range of neurological and psychiatric conditions.

Anticancer Research and Tumor Growth Inhibition

This compound and its derivatives have also been investigated for their potential in cancer therapy. chemimpex.com The rationale behind this research stems from the altered metabolism of cancer cells, particularly their dependence on specific amino acids for growth and proliferation. mdpi.com

Studies have shown that derivatives of 3-aminopropanoic acid can exhibit anticancer properties. For example, a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were evaluated for their ability to reduce cancer cell viability and migration. mdpi.com One promising compound from this series demonstrated both anticancer and antioxidant activities. mdpi.com The mechanism of action for such compounds can involve various pathways, including the inhibition of enzymes crucial for tumor growth or the disruption of cellular processes that cancer cells rely on. mdpi.com The development of novel 2-amino-3-(naphth-2-yl)propanoic acid derivatives has also led to the identification of potent inhibitors of processes involved in cancer progression. nih.gov

Table 3: Research Areas for this compound and its Derivatives

| Research Area | Focus of Investigation | Example Findings |

| Neuropharmacology | Modulation of neurotransmitter systems. chemimpex.com | Structural similarity to neurotransmitters suggests potential for use in developing drugs for neurological disorders. chemimpex.comchemimpex.com |

| Anticancer Research | Inhibition of tumor growth and viability. chemimpex.com | Derivatives have shown the ability to reduce cancer cell viability and migration in vitro. mdpi.com |

Studies in Other Biological Pathways and Receptor Interactions

While specific receptor binding studies for this compound are not extensively documented in publicly available research, the broader class of aryl-substituted β-amino acids and their derivatives has been investigated for interactions with various biological targets. The naphthyl group, in particular, is recognized for its ability to enhance binding affinity and selectivity in biological systems. chemimpex.com

Derivatives of aryl propionic acids are known to possess a wide range of biological activities, including analgesic, anti-inflammatory, anticonvulsant, and anticancer effects. researchgate.net Studies on related β-amino acid derivatives have indicated their potential as agonists or antagonists for various receptors. For instance, research on N-aryl-substituted β-amino acid derivatives has highlighted their potential in developing novel antimicrobial and anticancer agents. mdpi.com One study on such derivatives showed that compounds containing a 1-naphthyl group exhibited significant antimicrobial activity against Gram-positive pathogens like S. aureus and E. faecalis. mdpi.com

Furthermore, the structural similarity of this compound to neurotransmitters suggests its potential utility in neuroscience research, particularly in studying synaptic transmission and receptor interactions for neurological disorders. chemimpex.comchemimpex.com The incorporation of the analogous L-3-(2-naphthyl)-alanine into conjugates of nucleobases and saccharides has been shown to induce hydrogelation, creating biocompatible soft materials with potential for biological applications. nih.govnih.gov

Mechanisms of Action at Molecular and Cellular Levels

The mechanisms of action for this compound and its derivatives are diverse and depend on the final molecular structure. The core scaffold can be modified to target specific enzymes, receptors, or cellular pathways.

Direct ligand-receptor binding data for this compound is scarce. However, studies on related structures provide insights into potential interactions. For example, derivatives of the opioid (-)-6β-acetylthionormorphine with N-cyclopropylmethyl groups have shown high affinity for μ-, κ-, and δ-opioid receptors, acting as antagonists at μ-receptors while showing potent analgesic activity, suggesting κ-receptor agonism. nih.gov Given that this compound can be incorporated into peptide-like structures, its derivatives could be designed to target a range of G-protein coupled receptors (GPCRs) and other receptor families. acs.org

Derivatives containing the β-amino acid scaffold have been shown to modulate the activity of various enzymes.

Cholinesterases and Carboxylesterase: In a study of 9-phosphoryl-9,10-dihydroacridines, derivatives were tested for their inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and carboxylesterase (CES). While all new compounds were weak inhibitors of AChE and CES, certain dihydroacridine derivatives with aryl substituents in the phosphoryl moiety were effective BChE inhibitors. For example, the dibenzyloxy derivative 1d and its diphenethyl bioisostere 1e showed IC50 values of 2.90 µM and 3.22 µM, respectively, against BChE. nih.govfrontiersin.org

Topoisomerase I: Pyrazole linked benzothiazole-β-naphthol derivatives have been synthesized and evaluated as topoisomerase I inhibitors with DNA binding ability. Several of these compounds were found to inhibit topoisomerase I at concentrations of 100 μM. nih.gov

Protein-Protein Interactions and Aggregation: The β-amino acid structure is valuable in designing peptidomimetics that can interfere with protein-protein interactions. Additionally, some derivatives have been studied for their ability to inhibit the aggregation of proteins implicated in neurodegenerative diseases. For instance, certain 9-phosphoryl-9,10-dihydroacridines were found to inhibit the self-aggregation of β-amyloid (Aβ42), with compounds 1d and 1e showing inhibition of 58.9% and 46.9%, respectively. nih.govfrontiersin.org The incorporation of 3-(2-naphthyl)-alanine (2Nal) into the hydrophobic core of murine dihydrofolate reductase (mDHFR) was found to impact the enzyme's catalytic efficiency, suggesting that the bulky sidechain can affect protein structure and dynamics. mdpi.com

The following table summarizes the inhibitory activities of selected derivatives related to the this compound scaffold.

| Compound Class | Target Enzyme/Process | Key Findings |

| 9-phosphoryl-9,10-dihydroacridines | Butyrylcholinesterase (BChE) | Dibenzyloxy derivative 1d (IC50 = 2.90 µM) and diphenethyl bioisostere 1e (IC50 = 3.22 µM) were the most active inhibitors. nih.govfrontiersin.org |

| 9-phosphoryl-9,10-dihydroacridines | β-amyloid (Aβ42) self-aggregation | Derivatives 1d and 1e inhibited aggregation by 58.9% and 46.9%, respectively. nih.govfrontiersin.org |

| Pyrazole linked benzothiazole-β-naphthols | Topoisomerase I | Efficiently suppressed enzyme activity at 100 μM. nih.gov |

The exploration of cellular signaling pathways affected by this compound derivatives is an emerging area of research.

Cancer Cell Lines: In a study on 3,3′-((3-hydroxyphenyl)azanediyl)dipropionic acid derivatives, which are N-aryl-substituted β-amino acids, certain compounds showed antiproliferative activity in cisplatin-resistant FaDu (head and neck cancer) cells at low micromolar concentrations. In silico modeling suggested that one of the active compounds interacts with HER-2 and c-MET proteins, which are key components of cellular signaling pathways involved in cell growth and proliferation. These compounds also induced significant oxidative stress in the cancer cells. mdpi.com Another study on aminobenzylnaphthols derived from 2-naphthol (B1666908) and α-amino acids found that these compounds exhibited promising cytotoxic and antiproliferative activity against the HeLa (cervical cancer) cell line, with IC50 values in the low micromolar range. nih.gov

Immune Response: Glycogen synthase kinase 3 (GSK-3), a serine/threonine protein kinase, is involved in numerous signaling pathways, including those related to the immune response. wikipedia.org While no direct studies link this compound to GSK-3, the development of small molecule inhibitors for such kinases is an active area of research where this scaffold could potentially be utilized.

The following table presents the cytotoxic activities of some related naphthyl-containing compounds against cancer cell lines.

| Compound Class | Cell Line | IC50 Value |

| Aminobenzylnaphthols | HeLa (cervical cancer) | 4.63 to 5.54 μM nih.gov |

| MMZ-140C (Aminobenzylnaphthol derivative) | BxPC-3 (pancreatic cancer) | 30.15 µM nih.gov |

| MMZ-45B (Aminobenzylnaphthol derivative) | HT-29 (colorectal cancer) | 31.78 µM nih.gov |

| 3,3′-((3-hydroxyphenyl)azanediyl)dipropionic acid derivatives | FaDu (head and neck cancer) | Active at low micromolar concentrations mdpi.com |

Development of Novel Therapeutic Agents

The primary application of this compound is as a chiral building block for the synthesis of novel therapeutic agents. chemimpex.comchemimpex.com Its incorporation into peptides can create peptidomimetics with increased resistance to proteolytic degradation, a significant advantage in drug development. acs.org

The 3-amino-3-arylpropionic acid scaffold is being explored for the development of drugs for a variety of conditions. orientjchem.org For example, derivatives are being investigated as:

Anticancer agents: As detailed above, derivatives have shown activity against various cancer cell lines through mechanisms that may involve the inhibition of key enzymes and signaling pathways. mdpi.comnih.gov

Antimicrobial agents: The N-aryl-substituted β-amino acid framework has demonstrated potential for creating new drugs to combat drug-resistant pathogens. mdpi.com

Neuroprotective agents: The structural features of this compound make it a candidate for the development of therapeutics targeting neurological disorders. chemimpex.com

Anti-inflammatory agents: Aryl propionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs), and research continues to explore new derivatives with improved efficacy and safety profiles. researchgate.net

The development of prodrugs using amino acids is a common strategy to improve the pharmacokinetic properties of therapeutic agents. nih.gov The this compound scaffold could be used in such approaches to enhance the delivery and efficacy of various drugs.

Conformational Analysis and Structural Insights into R 3 Amino 3 2 Naphthyl Propionic Acid

Computational Chemistry and Molecular Modeling Studies

Computational approaches provide powerful tools to predict and analyze the structural and dynamic properties of (R)-3-Amino-3-(2-naphthyl)-propionic acid at an atomic level. These methods offer insights that can be challenging to obtain through experimental techniques alone.

Molecular mechanics and quantum mechanics calculations are employed to identify the low-energy conformations of this compound. These calculations explore the potential energy surface of the molecule by systematically rotating its rotatable bonds, primarily the Cα-Cβ and C-Cα bonds of the propionic acid backbone and the bond connecting the naphthyl group to the chiral center.

The preferred conformations are dictated by a delicate balance of steric hindrance, intramolecular hydrogen bonding, and electrostatic interactions. For instance, the bulky 2-naphthyl group significantly influences the conformational space, likely favoring staggered conformations to minimize steric clashes with the amino and carboxyl groups. Molecular dynamics simulations can further provide insights into the dynamic behavior of the molecule in different environments, such as in solution, revealing the flexibility of the backbone and the rotational freedom of the naphthyl moiety. scirp.org

A theoretical study on the conformational energies of β-amino acids using Hartree-Fock (HF) and Density Functional Theory (DFT) methods provides a framework for understanding the behavior of molecules like this compound. scirp.org For a model β-amino acid like β-alanine, gas-phase calculations predicted several stable conformations. scirp.org The minimum energy conformation was found at a dihedral angle of approximately -64° using DFT calculations. scirp.org When solvation effects were included, the number of stable conformations and their relative energies were altered, highlighting the importance of the solvent environment in determining the conformational preferences. scirp.org

Table 1: Theoretical Conformational Analysis of a Model β-Amino Acid (β-Alanine) This table is illustrative of the types of data generated in computational studies of β-amino acids and is based on findings for β-alanine.

| Computational Method | Phase | Number of Stable Conformations | Minimum Energy Dihedral Angle (approx.) |

| Hartree-Fock (HF) | Gas | 5 | 57° |

| Density Functional Theory (DFT) | Gas | 5 | -64° |

| Density Functional Theory (DFT) | Solvated | Varies with solvent | Varies with solvent |

Data adapted from a theoretical study on β-amino acid conformations. scirp.org

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein receptor. In the context of this compound, docking studies can be instrumental in identifying potential biological targets and understanding the structural basis of its activity. The unique structure of this compound, featuring a chiral center and a large aromatic naphthyl group, suggests its potential for specific interactions within a receptor's binding pocket. chemimpex.com

Docking simulations would involve placing the 3D structure of this compound into the active site of a target receptor and evaluating the binding energy for various poses. The results can reveal key interactions, such as hydrogen bonds between the amino and carboxyl groups of the ligand and polar residues in the receptor, as well as hydrophobic interactions involving the naphthyl group. Such studies are crucial in fields like neuropharmacology and cancer research, where this compound has shown promise. chemimpex.com

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. researchgate.netnih.gov For a series of derivatives of this compound, QSAR studies can identify the key molecular descriptors that govern their activity. nih.gov These descriptors can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). researchgate.net

A typical QSAR study involves calculating a wide range of molecular descriptors for a set of compounds with known activities. researchgate.net Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that correlates these descriptors with the observed activity. researchgate.netnih.gov The resulting QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. For instance, a QSAR study on related naphthalimide-aminoquinoline derivatives identified descriptors like dipole moment, atomic net charge, and hydration energy as being important for their biological activity. researchgate.net

Spectroscopic Techniques for Conformational Elucidation

Spectroscopic methods provide experimental data that can be used to validate and refine the computational models of molecular conformation.

While CD is widely used for determining the secondary structure of proteins, it can also provide valuable information about the solution conformation of smaller chiral molecules. nih.gov The sign and magnitude of the Cotton effects in the CD spectrum can be correlated with specific spatial arrangements of the chromophore and other functional groups. Theoretical calculations of the CD spectrum for different predicted conformations can be compared with the experimental spectrum to identify the most probable conformation in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure and conformation of molecules in solution. nih.gov For this compound, both ¹H and ¹³C NMR spectroscopy can provide a wealth of information.

The chemical shifts of the protons and carbons are sensitive to their local electronic environment, which is determined by the molecular conformation. For example, the chemical shifts of the diastereotopic protons of the methylene (B1212753) group (CH₂) can provide information about the preferred rotameric state around the Cα-Cβ bond.

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is instrumental in determining the absolute configuration of chiral centers and revealing the preferred conformation of a molecule in the solid state.

In the crystal structure of the peptide Boc-Ala-Δ(Z)Nap-Val-OMe, the naphthyl group was observed to be nonplanar relative to the Cα=Cβ-Cγ plane, with a chi(2) torsion angle of 55(1)°. nih.gov This nonplanarity was further supported by conformational energy calculations. nih.gov The crystal packing was stabilized by intermolecular hydrogen bonds and van der Waals interactions, with the naphthyl groups arranged in a partially overlapped face-to-face orientation. nih.gov

The determination of the absolute configuration, designated as (R) for the title compound, is based on the Cahn-Ingold-Prelog priority rules, which assign a spatial arrangement to the substituents around a chiral center.

Table 1: Crystallographic Data for a Related Naphthyl-Containing Peptide Derivative

| Parameter | Value |

|---|---|

| Compound | Boc-Ala-Δ(Z)Nap-Val-OMe |

| Space Group | P1 |

| a (Å) | 9.528(3) |

| b (Å) | 12.410(4) |

| c (Å) | 5.975(2) |

| **α (°) ** | 96.77(3) |

| **β (°) ** | 102.81(2) |

| **γ (°) ** | 88.74(3) |

| **V (ų) ** | 684.1(4) |

| Z | 1 |

Data sourced from a study on a peptide containing (Z)-β-(1-naphthyl)-dehydroalanine, a derivative of the subject compound. nih.gov

This data underscores the conformational flexibility of the naphthyl group and its significant role in dictating the solid-state architecture through various intermolecular interactions. The absolute configuration of this compound ensures a specific stereochemical presentation of the amino and carboxylic acid groups relative to the naphthyl substituent, which is a critical factor for its biological recognition.

Relationship Between Conformation and Biological Activity

The conformation of this compound, particularly when incorporated into peptides, plays a defining role in the biological activity of the resulting peptidomimetics. The bulky and hydrophobic nature of the 2-naphthyl group imposes significant conformational constraints on the peptide backbone, influencing its secondary structure and its ability to interact with biological targets.

The introduction of β-amino acids like this compound into peptide sequences can induce specific folding patterns, such as β-turns and helical structures. These well-defined conformations are often crucial for high-affinity binding to receptors and enzymes. The rigidifying effect of the naphthyl group can enhance the stability of these secondary structures, leading to peptides with improved biological activity and selectivity.

Research has shown that incorporating β-naphthylalanine residues into antimicrobial peptides can significantly enhance their anticancer activity. The bulky side chain is thought to facilitate deeper penetration into cancer cell membranes, leading to more efficient membrane disruption. For example, peptides modified with β-naphthylalanine have demonstrated potent activity against various human cancer cell lines.

Furthermore, the conformational constraints imposed by this amino acid can contribute to increased resistance against proteolytic degradation. This enhanced stability is a highly desirable property for therapeutic peptides, as it can prolong their half-life in vivo.

The relationship between the conformation endowed by this compound and the resulting biological activity is a key area of research in the development of novel peptide-based therapeutics.

Table 2: Impact of this compound Incorporation on Peptide Properties

| Peptide Modification | Observed Effect on Conformation | Resulting Biological Activity |

|---|---|---|

| Incorporation into antimicrobial peptides | Induces stable secondary structures, increases hydrophobicity. | Enhanced anticancer and antimicrobial activity. |

| Terminal tagging of peptides | Provides conformational rigidity and proteolytic shield. | Increased stability and resistance to degradation. |

| Substitution in bioactive peptide sequences | Constrains backbone flexibility, mimics turn structures. | Modulates receptor binding affinity and selectivity. |

The strategic placement of this compound within a peptide sequence allows for the fine-tuning of its three-dimensional structure, thereby providing a powerful tool for optimizing its biological function.

Advanced Methodological and Analytical Considerations in R 3 Amino 3 2 Naphthyl Propionic Acid Research

Chromatographic Techniques for Chiral Separation and Purity Assessment

The precise separation of enantiomers and the accurate assessment of chemical purity are paramount in the research and application of chiral compounds like (R)-3-Amino-3-(2-naphthyl)-propionic acid. High-Performance Liquid Chromatography (HPLC) stands out as a primary tool for these purposes, often utilizing specialized chiral stationary phases (CSPs).

Direct chiral separation by HPLC is a preferred method as it avoids the need for derivatization, which can introduce additional steps and potential impurities. sigmaaldrich.com Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, have proven particularly effective for the resolution of underivatized amino acids, including α- and β-amino acids. sigmaaldrich.comsigmaaldrich.com These CSPs possess ionic groups, making them compatible with a range of mobile phases, from organic to aqueous, which is ideal for polar and ionic compounds like amino acids. sigmaaldrich.com The CHIROBIOTIC T column, which features teicoplanin as the chiral selector, is especially successful in resolving the enantiomers of underivatized amino acids. sigmaaldrich.comsigmaaldrich.com

The separation mechanism on these columns is complex, involving multiple interaction points between the analyte and the chiral selector. For β-amino acids, the structural diversity allows for a range of interactions that can be exploited for separation. The choice of mobile phase, including the type and concentration of the organic modifier, plays a crucial role in achieving optimal retention and selectivity. sigmaaldrich.com For instance, on teicoplanin-based CSPs, a "U-shaped" retention profile is often observed when varying the concentration of organic modifiers like methanol (B129727) or acetonitrile. sigmaaldrich.com This behavior is attributed to a combination of analyte solubility and conformational changes in the CSP. sigmaaldrich.com

Purity assessment is also rigorously performed using HPLC, typically with a UV detector, as the naphthyl group provides a strong chromophore. Purity levels of ≥97% to ≥98% are commonly reported for commercial samples of this compound and its derivatives. chemimpex.comscbt.com

Table 1: HPLC Methods for Chiral Separation of Amino Acids

| Chiral Stationary Phase (CSP) | Analyte Type | Key Features |

|---|---|---|

| CHIROBIOTIC T (Teicoplanin-based) | Underivatized α-, β-, γ- or cyclic amino acids | Effective for polar and ionic compounds; compatible with a wide range of mobile phases. sigmaaldrich.comsigmaaldrich.com |

| Cyclodextrin-based CSPs | Derivatized and underivatized amino acids | Enantioseparation is influenced by the inclusion of the analyte into the cyclodextrin (B1172386) cavity. mdpi.com |

| Crown Ether-based CSPs | Free proteinogenic amino acids | Shows broad enantioselectivity for primary amino groups. |

Biophysical Methods for Interaction Analysis (e.g., SPR, ITC)

Understanding the interactions of this compound with biological macromolecules is crucial for its development in areas such as drug discovery. Biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful tools for characterizing these interactions in a label-free manner.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. nih.gov This allows for the determination of key thermodynamic parameters of the interaction, including the binding constant (K_a), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment. nih.gov ITC is a solution-based technique, which is advantageous as it closely mimics physiological conditions. While specific ITC studies on this compound are not widely published, the technique has been successfully used to study the interactions of other amino acids with various materials, such as the binding of lysine (B10760008) and aspartic acid to gold nanoparticles. researchgate.net The unique naphthyl group of the title compound is expected to enhance hydrophobic interactions, which would be quantifiable by ITC. chemimpex.com

Surface Plasmon Resonance (SPR) is another real-time, label-free technique used to monitor biomolecular interactions. It works by detecting changes in the refractive index at the surface of a sensor chip when an analyte in solution binds to a ligand immobilized on the chip. This allows for the determination of the kinetics of the interaction, including the association (k_a) and dissociation (k_d) rate constants, from which the binding affinity (K_D) can be calculated. While direct SPR studies involving this compound are not prevalent in the literature, the methodology is well-established for studying a wide range of biomolecular interactions, including those involving small molecules.

Table 2: Comparison of Biophysical Methods for Interaction Analysis

| Technique | Principle | Key Parameters Measured | Advantages |

|---|---|---|---|

| Isothermal Titration Calorimetry (ITC) | Measures heat change upon binding. nih.gov | Binding constant (K_a), stoichiometry (n), enthalpy (ΔH), entropy (ΔS). nih.gov | Label-free, solution-based, provides a complete thermodynamic profile. nih.gov |

| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding. | Association rate (k_a), dissociation rate (k_d), binding affinity (K_D). | Real-time, label-free, provides kinetic information. |

In Vitro and In Vivo Assay Development for Functional Characterization

The functional characterization of this compound involves the development of specific in vitro and in vivo assays to assess its biological activity. As a β-amino acid, it is a valuable building block for the synthesis of peptidomimetics, which are molecules that mimic the structure and function of peptides but with enhanced properties such as increased metabolic stability. nih.govillinois.edu

In Vitro Assays:

The development of in vitro assays for β-amino acid derivatives often focuses on their incorporation into peptide sequences and the subsequent evaluation of the biological activity of these modified peptides. For instance, if this compound were incorporated into a peptide designed to inhibit a specific enzyme or receptor, the assay would measure the inhibitory concentration (IC₅₀) or binding affinity of the resulting peptidomimetic. acs.org

Enzymatic assays can also be developed to study the metabolism or synthesis of β-amino acids. For example, β-amino acid dehydrogenases have been engineered for the synthesis of chiral β-amino acids. acs.org Assays to screen for such enzymatic activity are crucial for developing biocatalytic routes to these compounds.

In Vivo Assays:

In vivo functional characterization would typically follow promising in vitro results. These assays are designed to evaluate the effect of the compound in a living organism. The specific design of the in vivo assay would depend on the intended application of this compound. For example, if it is being investigated for its potential in neuropharmacology, as suggested by its structural similarity to neurotransmitters, in vivo models of neurological disorders would be employed. chemimpex.com These studies would assess parameters such as behavioral changes, target engagement, and pharmacokinetic properties in the animal model.

The development of robust and relevant assays is a critical step in translating the potential of this compound from a chemical entity to a functionally characterized molecule with potential therapeutic or biotechnological applications.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Aspartic acid |

| Lysine |

| Methanol |

Future Research Directions and Translational Perspectives

Innovations in Asymmetric Synthesis Towards Sustainability

The development of environmentally friendly and efficient methods for the synthesis of chiral molecules is a cornerstone of modern pharmaceutical and chemical research. For (R)-3-Amino-3-(2-naphthyl)-propionic acid, future research is geared towards adopting green chemistry principles to innovate its asymmetric synthesis.

One of the most promising avenues is the use of biocatalysis, particularly employing enzymes like transaminases (TAs). nih.govresearchgate.net Transaminases, specifically ω-transaminases, have shown great potential for the synthesis of optically pure β-amino acids. nih.gov These enzymes can be utilized in two primary ways: the kinetic resolution of a racemic mixture of the amino acid or the asymmetric synthesis from a prochiral precursor. nih.govresearchgate.net The application of ω-transaminases offers several advantages, including high enantioselectivity, mild reaction conditions, and the avoidance of hazardous reagents and solvents, thus contributing to a more sustainable synthetic process. nih.gov

Research in this area will likely focus on the discovery and engineering of novel transaminases with improved activity and stability for substrates with bulky naphthyl groups. The goal is to develop a highly efficient and economically viable enzymatic process for the large-scale production of this compound.

| Synthesis Approach | Key Features | Potential Advantages |

| Biocatalytic Asymmetric Synthesis | Use of enzymes such as transaminases. | High enantioselectivity, mild reaction conditions, reduced environmental impact, potential for cost-effective large-scale production. |

| Kinetic Resolution | Enzymatic resolution of a racemic mixture. | Production of high-purity enantiomers. |

Exploration of New Biological Targets and Disease Areas

The structural characteristics of this compound make it a valuable scaffold for the design of novel therapeutic agents. Its derivatives are actively being explored for their potential to interact with a variety of biological targets, opening up new avenues for the treatment of various diseases.

The naphthyl moiety is a key feature in several bioactive compounds and approved drugs, contributing to their pharmacological activity. researchgate.net Research has indicated that naphthalene-containing compounds exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. nih.govnih.govresearchgate.net

Future research will likely focus on synthesizing and evaluating a library of derivatives of this compound to probe their interactions with novel biological targets. For instance, given that some naphthyl derivatives have been investigated as potential inhibitors of viral proteases, such as the SARS-CoV papain-like protease, this could be a promising area of exploration. nih.gov Furthermore, its role as a building block for peptidomimetics could lead to the development of novel therapeutics targeting protein-protein interactions, which are implicated in a wide range of diseases, including cancer and neurodegenerative disorders. chemimpex.com

Integration into Combinatorial Chemistry and High-Throughput Screening

Combinatorial chemistry and high-throughput screening (HTS) are powerful tools in modern drug discovery, enabling the rapid synthesis and evaluation of large libraries of compounds to identify new drug candidates. The unique structural features of this compound make it an attractive building block for the creation of diverse chemical libraries.

By incorporating this chiral β-amino acid into combinatorial synthesis workflows, researchers can generate a vast number of novel molecules with a wide range of structural and functional diversity. These libraries can then be subjected to HTS assays to identify compounds with desired biological activities against specific targets. The rigid naphthyl group can provide a well-defined scaffold that orients appended functionalities in specific spatial arrangements, potentially leading to high-affinity interactions with biological macromolecules.

Future efforts in this domain will involve the development of efficient solid-phase and solution-phase synthetic methods to incorporate this compound into various molecular scaffolds. The resulting libraries will be instrumental in screening for new hits in a multitude of disease areas, accelerating the early stages of drug discovery.

Prospects for Clinical Translation and Drug Development Pipeline

The path to clinical translation for derivatives of this compound will involve rigorous preclinical studies to evaluate their efficacy, safety, and pharmacokinetic properties. Successful lead compounds will then need to navigate the various phases of clinical trials to demonstrate their therapeutic benefit in humans.

Although no specific drug candidates containing this exact moiety are publicly in late-stage clinical trials, the broader class of β-amino acid derivatives is an active area of pharmaceutical research. researchgate.netmdpi.com The continued exploration of this compound as a foundational element in drug design is expected to contribute to the development of future clinical candidates. The journey through the drug development pipeline is long and challenging, but the unique properties of this compound provide a strong rationale for its continued investigation.

Synergistic Research with Other Disciplines (e.g., Material Science, Nanobiotechnology)

The versatility of this compound extends beyond medicinal chemistry into interdisciplinary fields such as material science and nanobiotechnology. Its distinct chemical structure allows for its incorporation into polymers and the functionalization of nanomaterials, leading to the development of advanced materials with novel properties and applications. chemimpex.comchemimpex.com

In material science, this compound can be used as a monomer or a modifying agent in the synthesis of polymers. nih.govbeilstein-journals.org The rigid and aromatic nature of the naphthyl group can enhance the thermal and mechanical properties of polymers, while the amino and carboxylic acid functionalities provide sites for further chemical modifications. chemimpex.com

In the realm of nanobiotechnology, this compound can be used to functionalize the surface of nanoparticles, such as gold nanoparticles. nih.govresearchgate.netnih.gov This surface modification can improve the biocompatibility and stability of the nanoparticles and can also be used to attach other biomolecules for targeted drug delivery or diagnostic applications. nih.govacs.org The interaction of amino acids with nanomaterials is a growing area of research, with potential applications in biosensing and nanomedicine. acs.org

Future synergistic research will likely explore the development of novel biomaterials and nanocarriers based on this compound, aiming to create innovative solutions for a range of biomedical challenges.

| Disciplinary Intersection | Potential Applications | Research Focus |

| Material Science | Development of high-performance polymers, functional materials. | Investigating the impact of the naphthyl group on polymer properties, creating novel polymer architectures. |

| Nanobiotechnology | Surface functionalization of nanoparticles for drug delivery and diagnostics, development of biosensors. | Studying the interaction of the compound with nanomaterials, designing targeted nanomedicine platforms. |

Q & A

Q. What analytical techniques differentiate this compound from its 1-naphthyl isomer?

- Methodological Answer : ¹H NMR shows distinct aromatic splitting patterns (e.g., doublets for 2-naphthyl vs. triplets for 1-naphthyl). X-ray crystallography confirms spatial arrangement, while Raman spectroscopy identifies unique vibrational modes of the substituent .

Key Considerations for Experimental Design

- Steric Effects : The 2-naphthyl group increases steric bulk, requiring longer reaction times in coupling steps .

- Chiral Integrity : Avoid prolonged exposure to basic conditions, which may racemize the amino group .

- Data Reproducibility : Standardize solvent purity and reaction temperature across batches to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.